

An In-Depth Technical Guide to Metanephrine Hydrochloride for Research Professionals

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Compound of Interest

Compound Name: Metanephrine hydrochloride

Cat. No.: B022753

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of **Metanephrine hydrochloride**. The information is intended to support researchers in designing and executing robust scientific investigations.

Core Chemical and Physical Properties

Metanephrine hydrochloride is the hydrochloride salt of metanephrine, a metabolite of epinephrine. It is a crucial biomarker in clinical diagnostics and a valuable tool in pharmacological research. The following tables summarize its key quantitative properties.

Table 1: Chemical Identifiers and Formula

Property	Value
Chemical Name	4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol hydrochloride[1]
Synonyms	(±)-Metanephrine hydrochloride, Metadrenaline hydrochloride, DL-3-O-Methyladrenaline hydrochloride[2][3]
CAS Number	881-95-8[2][3][4]
Molecular Formula	C ₁₀ H ₁₆ ClNO ₃ [2][3]
Molecular Weight	233.69 g/mol [2][3][4]

Table 2: Physical and Chemical Properties

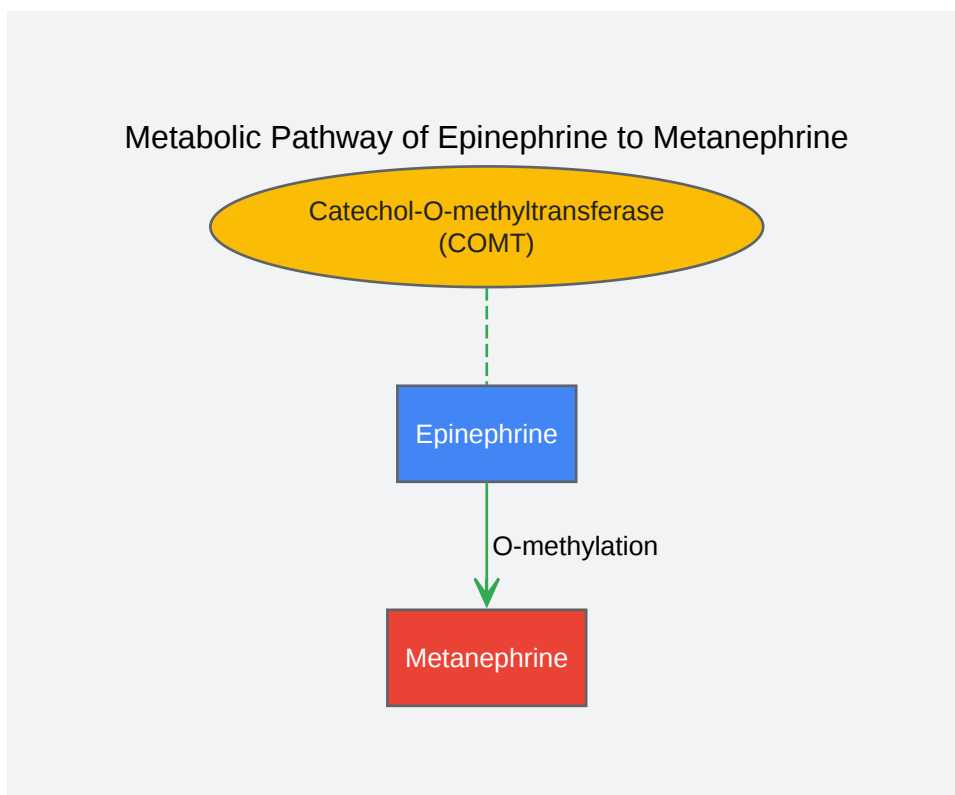
Property	Value
Appearance	White to beige solid/powder
Melting Point	177 - 182 °C[3][4]
Boiling Point	378.8 °C at 760 mmHg[3]
Flash Point	182.9 °C[3]
Solubility	Soluble in water[3]
Storage Temperature	2-8°C or -20°C for long-term storage[1][3][4][5]
Stability	Stable under recommended storage conditions. Protect from light.[5][6][7]

Biological Activity and Signaling Pathways

Metanephrine is an endogenous metabolite of epinephrine, formed through the action of the enzyme catechol-O-methyltransferase (COMT). While historically considered inactive, recent research has identified it as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).

Metabolic Pathway of Epinephrine

The metabolic conversion of epinephrine to metanephrine is a key pathway in catecholamine metabolism. This process is crucial for the regulation of adrenergic signaling.

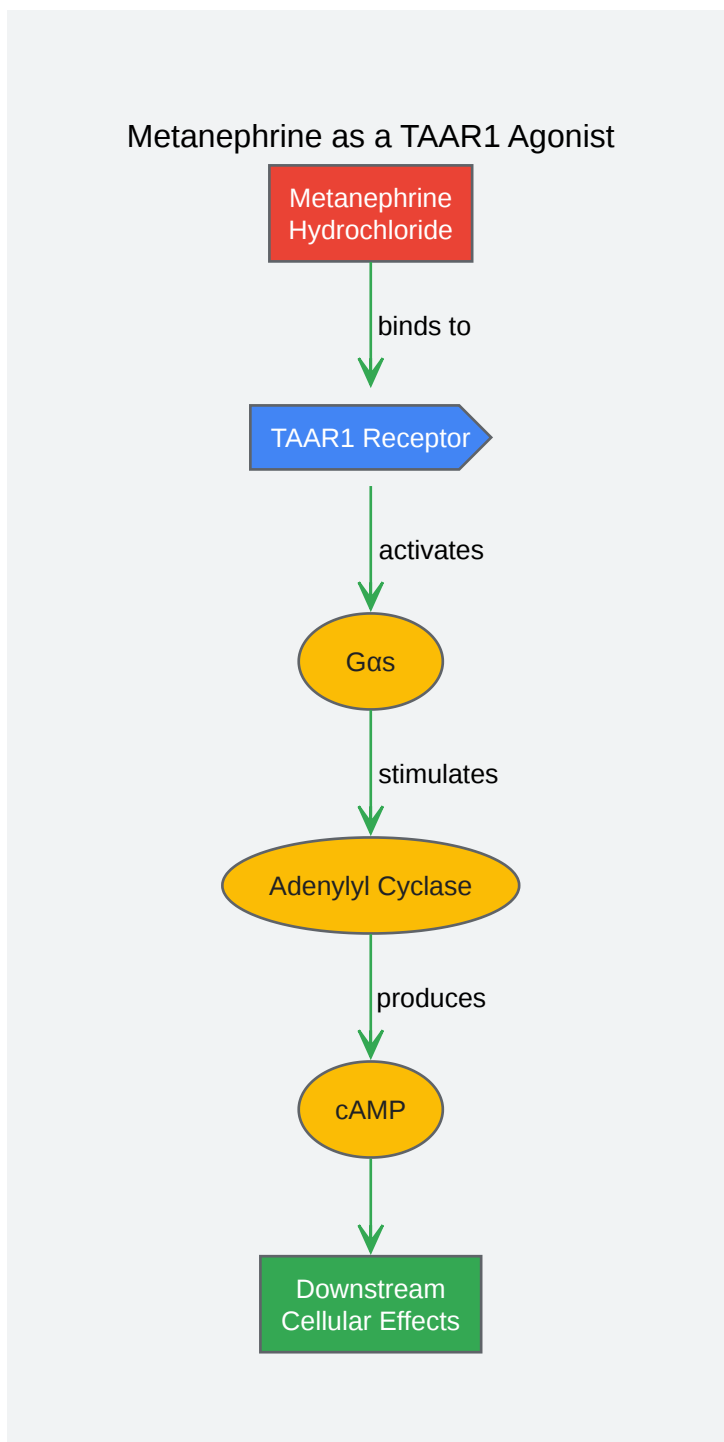


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Metabolic conversion of epinephrine to metanephrine.

TAAR1 Agonism

Metanephrine's agonistic activity at TAAR1 suggests a role in modulating monoaminergic neurotransmission, presenting a novel avenue for pharmacological research beyond its biomarker utility.



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Simplified signaling pathway of Metanephrine at the TAAR1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Metanephrine hydrochloride**.

Quantification of Metanephrine in Biological Samples (LC-MS/MS)

This protocol is a general guideline for the quantification of metanephrine in urine or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation (Urine)

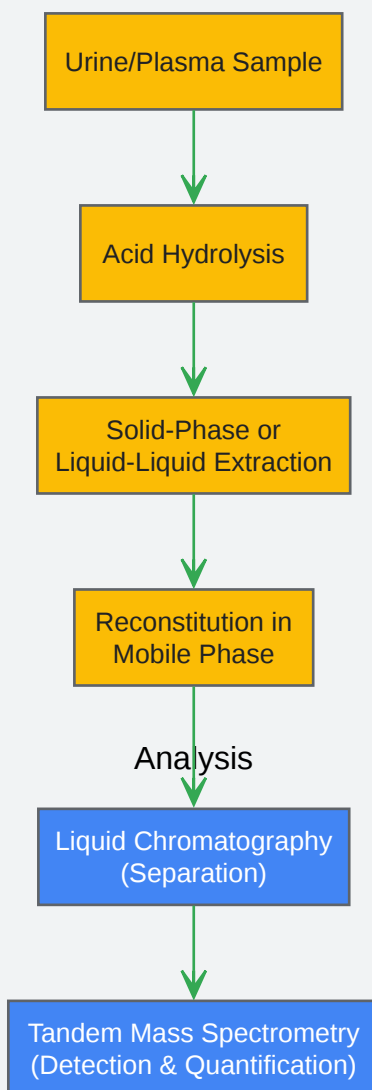
- Hydrolysis: To 1 mL of urine, add an internal standard and acidify to hydrolyze conjugated metanephrines. Heat the sample in a boiling water bath.[4]
- Extraction: After cooling, neutralize the sample and perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metanephrines.[4]
- Reconstitution: Elute the metanephrines from the extraction column and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

3.1.2. LC-MS/MS Analysis

- Column: Use a C18 reversed-phase column for chromatographic separation.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for metanephrine and its internal standard.

Workflow for Metanephrine Quantification by LC-MS/MS

Sample Preparation



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General workflow for LC-MS/MS analysis of metanephrine.

In Vitro Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of **Metanephrine hydrochloride** for adrenergic receptors.

3.2.1. Membrane Preparation

- Homogenize tissue or cells expressing the adrenergic receptor of interest in a suitable buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a buffer and determine the protein concentration.^[9]

3.2.2. Binding Assay

- Incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [³H]-prazosin for α_1 -receptors, [³H]-rauwolscine for α_2 -receptors, [³H]-dihydroalprenolol for β -receptors) and varying concentrations of **Metanephrine hydrochloride**.
- After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove non-specifically bound radioligand.
- Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Analyze the data to determine the inhibition constant (K_i) of **Metanephrine hydrochloride** for the receptor.

In Vivo Assessment of Cardiovascular Effects in Rodents

This protocol provides a general framework for assessing the effect of **Metanephrine hydrochloride** administration on blood pressure in rats.

3.3.1. Animal Preparation

- Acclimatize adult male rats (e.g., Sprague-Dawley) to the housing conditions for at least one week.
- Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure monitoring and into the jugular vein for drug administration. Allow for a recovery period.

3.3.2. Experimental Procedure

- Connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate in conscious, freely moving rats.
- Administer **Metanephrine hydrochloride** intravenously at various doses.
- Continuously monitor and record blood pressure and heart rate before, during, and after drug administration.
- Analyze the data to determine the dose-response relationship of **Metanephrine hydrochloride** on cardiovascular parameters.

Synthesis, Purification, and Quality Control

Metanephrine hydrochloride for research purposes is typically synthesized chemically. While specific, detailed synthesis protocols are often proprietary, the general approach involves the transformation of a suitable precursor like vanillin.

General Synthesis Outline

A plausible synthetic route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), which can be converted to an intermediate that is then subjected to reductive amination with methylamine to introduce the side chain, followed by conversion to the hydrochloride salt.

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, and other impurities. Common purification techniques for compounds like **Metanephrine hydrochloride** include:

- Recrystallization: To obtain a highly pure crystalline product.

- Chromatography: Techniques such as column chromatography can be employed for purification.

Quality Control

To ensure the identity, purity, and quality of synthesized **Metanephrine hydrochloride**, a series of analytical tests are performed.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Quality Control Parameters and Methods

Parameter	Analytical Method(s)
Identity	^1H NMR, ^{13}C NMR, IR Spectroscopy, Mass Spectrometry
Purity	HPLC, Elemental Analysis
Residual Solvents	Gas Chromatography (GC)
Water Content	Karl Fischer Titration
Physical Appearance	Visual Inspection

Safety and Handling

Metanephrine hydrochloride may cause skin, eye, and respiratory irritation.[\[3\]](#) Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[13\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[\[6\]](#)
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C for short-term and -20°C for long-term.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)


For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
[\[6\]](#)[\[13\]](#)[\[14\]](#)

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